

Masoprocol: Key Pharmaceutical Data

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Compound Focus: Masoprocol

CAS No.: 27686-84-6

Cat. No.: S597253

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The table below summarizes core information about **masoprocol** for a research context.

Attribute	Details
Generic Name	Masoprocol (also known as Nordihydroguaiaretic acid/NDGA) [1]
Drug Class	Antineoplastic Agent [1]
Known Indication	Treatment of actinic keratoses (precancerous skin growths) [1] [2]
Mechanism of Action	Potent lipoxygenase inhibitor; interferes with arachidonic acid metabolism. Also exhibits antiproliferative activity against keratinocytes and acts as an antioxidant [1].
First Approval Date	Not approved in the US or other regions [1].
US Market Status	Withdrawn from the U.S. market as of June 1996 [1].
Primary Investigational Form	Topical cream [2]

Efficacy & Side Effects from Clinical Data

A double-blind, vehicle-controlled clinical study provides the following insights into the efficacy and side effect profile of **masoprocol** cream when used on actinic keratoses of the head and neck [2].

Parameter	Masoprocol Group	Vehicle-Control Group
Application Regimen	Twice daily for 14-28 days [2]	Twice daily for 14-28 days [2]
Mean AK Count Reduction	15.0 to 5.4 (at 1-month follow-up) [2]	13.4 to 11.1 (at 1-month follow-up) [2]
Median Percent Reduction	71.4% [2]	4.3% [2]
Incidence of Skin Irritation	61.5% (manifested as erythema or flaking) [2]	26.7% [2]

FAQs & Troubleshooting for Researchers

Q1: What is the primary safety concern identified for topical masoprocol? The primary safety concern is **skin irritation**. Clinical studies show a high incidence of local skin reactions, including **erythema (redness) and flaking** [2]. Furthermore, published comments on clinical data warn that **masoprocol** is a **potent sensitizer**, meaning it can cause allergic contact dermatitis [2]. Researchers handling the compound should use appropriate personal protective equipment (PPE) to avoid sensitization.

Q2: What are the acute toxicity and environmental hazards of the masoprocol compound? Based on safety data sheets, the pure chemical poses the following hazards [3]:

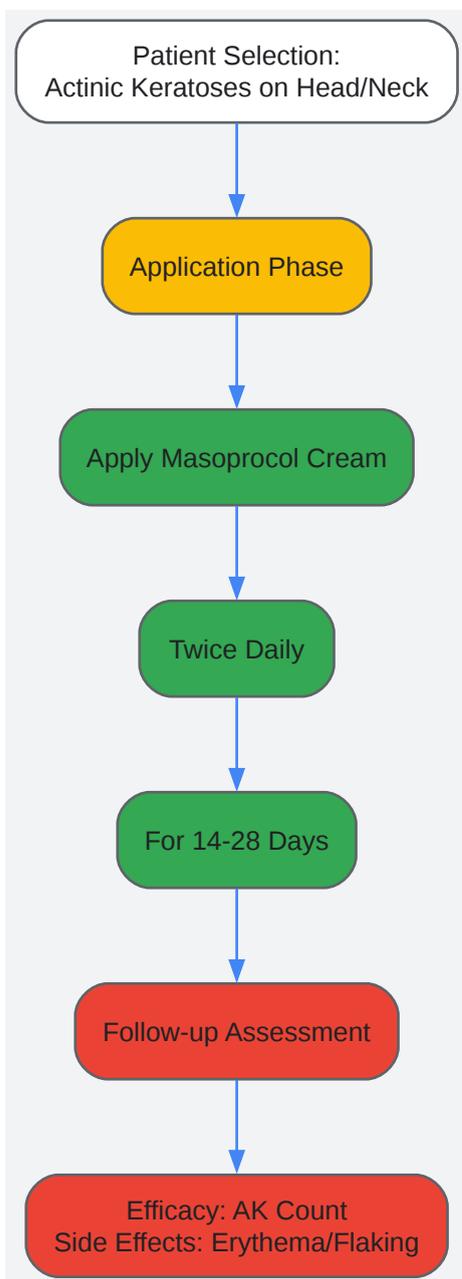
- **Acute Oral Toxicity:** Category 4 (Harmful if swallowed) [3].
- **Aquatic Toxicity:** Very toxic to aquatic life with long-lasting effects [3].
- **Handling Precautions:** Avoid dust and aerosol formation. Use in a well-ventilated area and wear protective gloves, eye protection, and impervious clothing [3].

Q3: How does masoprocol compare to other topical treatments for keratosis? **Masoprocol** was developed for the same indication as topical fluorouracil products (e.g., Efudex, Carac), which are currently approved and available. Fluorouracil topical has an average rating of 7.4 out of 10 from user reviews on Drugs.com [4]. A key difference is that fluorouracil is categorized as **Pregnancy Category X**

(contraindicated in pregnancy), whereas **masoprocol** was categorized as **Pregnancy Category B** (no proven risk in humans) [4] [1].

Experimental Protocol & Workflow

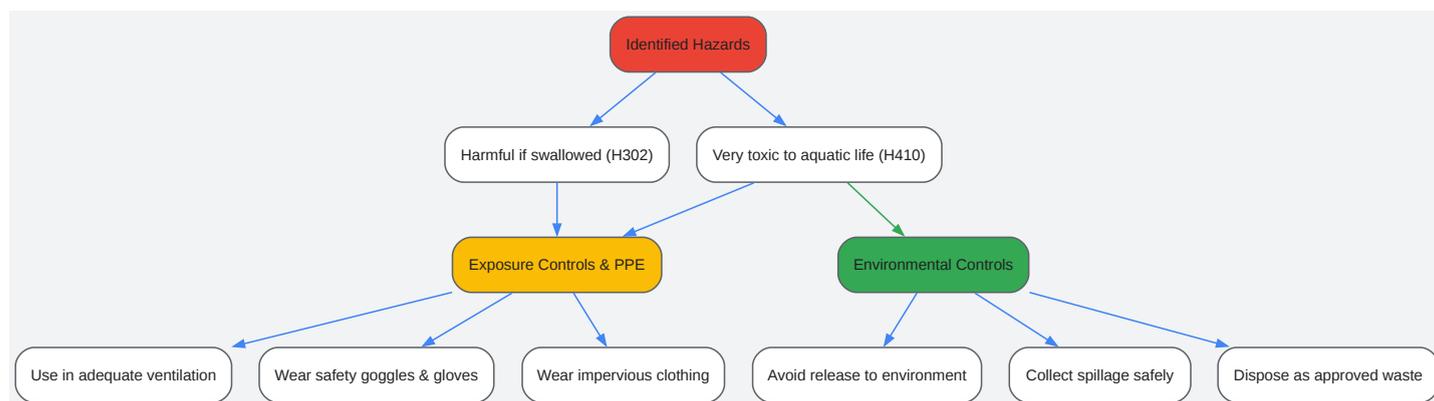
For reference, here is a simplified workflow of the application protocol from the key clinical study [2]:



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Safety and Hazard Management Protocol

Adherence to the following safety protocol is critical when handling the pure **masoprocol** compound in a laboratory setting [3]:



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Key Summary for Researchers

- **Clinical Profile:** **Masoprocol** demonstrated significant efficacy in reducing actinic keratosis lesions but with a high incidence of topical skin irritation and a noted risk of sensitization [2].
- **Handling Caution:** The pure compound requires careful handling in the lab due to oral toxicity and significant environmental hazards, particularly to aquatic life [3].
- **Regulatory Status:** Its status as an unapproved, withdrawn drug means any contemporary research would be purely investigational [1].

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